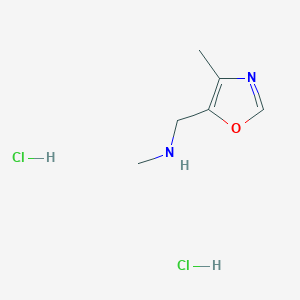

N-Methyl-1-(4-methyl-1,3-oxazol-5-yl)methanamine;dihydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-Methyl-1-(4-methyl-1,3-oxazol-5-yl)methanamine;dihydrochloride” is a chemical compound that contains an oxazole ring, which is a five-membered heterocyclic moiety with three carbon atoms, one oxygen atom, and one nitrogen atom . Oxazole derivatives have been known for their broad range of chemical and biological properties .

Synthesis Analysis

The synthesis of oxazole derivatives often involves the reaction of certain precursors under specific conditions . For example, a method for direct arylation of oxazoles has been developed, which is regio- and stereospecific with respect to bromoalkenes and tolerates a wide range of functional groups .Molecular Structure Analysis

The molecular structure of “N-Methyl-1-(4-methyl-1,3-oxazol-5-yl)methanamine;dihydrochloride” includes an oxazole ring, which is a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between .Chemical Reactions Analysis

Oxazole derivatives can undergo various chemical reactions. For instance, palladium-catalyzed C-5 arylation of oxazoles is preferred in polar solvents, whereas C-2 arylation is preferred in nonpolar solvents .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-Methyl-1-(4-methyl-1,3-oxazol-5-yl)methanamine;dihydrochloride” can be inferred from its structure. For instance, it is likely to be soluble in water and other polar solvents due to the presence of the polar oxazole ring .科学的研究の応用

Indole Derivatives and Alkaloids

Indoles are significant heterocyclic systems found in natural products and drugs. They play a crucial role in cell biology and have garnered interest for their biological activity. Researchers have investigated novel methods of synthesizing indoles due to their importance. In particular, the construction of indoles as moieties in selected alkaloids has been a focus of study . These indole derivatives may have applications in cancer treatment, antimicrobial agents, and other therapeutic areas.

Antibacterial and Antimycobacterial Activity

The derivatives of 1,3-diazole, which share structural similarities with EN300-6740653, exhibit diverse biological activities. Among these, antibacterial and antimycobacterial properties stand out. These compounds have potential applications in combating bacterial infections and tuberculosis .

Cytotoxic Properties

1,3,4-Thiadiazole derivatives, similar in structure to EN300-6740653, have been studied for their cytotoxic activity. The nature of substituents on the C-5 phenyl ring significantly influences their cytotoxic properties. Understanding these relationships can guide the design of novel compounds with improved efficacy .

Antifungal Activity

Indazole-containing compounds, akin to EN300-6740653, have been investigated for their antifungal properties. Electropositivity appears to enhance antifungal activity, making this an interesting avenue for further exploration .

Antitubercular Activity

(E)-1-(2-(1H-indol-3-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)-3-(substitutedphenyl)prop-2-en-1-one derivatives, which incorporate both pyridine and indole moieties, were evaluated for in vitro antitubercular activity. These compounds could potentially contribute to tuberculosis treatment .

作用機序

Target of Action

The primary target of N-Methyl-1-(4-methyl-1,3-oxazol-5-yl)methanamine;dihydrochloride, also known as EN300-6740653, is human carbonic anhydrase II (hCA II) . This enzyme plays a crucial role in many important physiological and pathological processes .

Mode of Action

EN300-6740653 interacts with its target, hCA II, by acting as an isoform-selective inhibitor . This means it preferentially binds to and inhibits the activity of hCA II over other isoforms of the enzyme . The inhibition of hCA II disrupts the enzyme’s normal function, leading to changes in the physiological processes it is involved in .

Biochemical Pathways

The inhibition of hCA II by EN300-6740653 affects various biochemical pathways. hCA II is involved in the regulation of pH and fluid balance in various tissues, and its inhibition can lead to changes in these processes . Additionally, hCA II plays a role in the transport of carbon dioxide and bicarbonate between tissues and lungs, and its inhibition can affect this process .

Result of Action

The inhibition of hCA II by EN300-6740653 leads to changes in the physiological processes that the enzyme is involved in. For example, it can affect the regulation of pH and fluid balance in various tissues, and the transport of carbon dioxide and bicarbonate between tissues and lungs . The specific molecular and cellular effects of these changes depend on the specific physiological context.

将来の方向性

特性

IUPAC Name |

N-methyl-1-(4-methyl-1,3-oxazol-5-yl)methanamine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O.2ClH/c1-5-6(3-7-2)9-4-8-5;;/h4,7H,3H2,1-2H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYMAZOZRBHVKAL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC=N1)CNC.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Methyl-1-(4-methyl-1,3-oxazol-5-yl)methanamine;dihydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-cyclohexylphenyl)-2-[(3-methylphenyl)sulfanyl]acetamide](/img/structure/B2763001.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[3-oxo-5-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide](/img/structure/B2763002.png)

![1-(4-((4-Chlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)ethanone](/img/structure/B2763003.png)

![N'-[[3-(4-chlorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-ethyloxamide](/img/structure/B2763010.png)

![N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]-1-phenylmethanesulfonamide](/img/structure/B2763014.png)

![N-(3-fluorophenyl)-2-((2-oxo-1-(pyridin-4-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2763015.png)

![[4-(Difluoromethyl)-5-methyl-1,3-thiazol-2-yl]methanamine;hydrochloride](/img/structure/B2763018.png)

![N-((1H-benzo[d]imidazol-2-yl)methyl)thiophene-3-carboxamide](/img/structure/B2763019.png)

![N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}-5-(pyridin-3-yl)-1,2-oxazole-3-carboxamide](/img/structure/B2763020.png)

![(13S,17R)-N-[(1E)-(dimethylamino)methylidene]-11,15-dioxa-16-azatetracyclo[8.7.0.0^{2,7}.0^{13,17}]heptadeca-1,3,5,7,9-pentaene-16-carboxamide](/img/structure/B2763021.png)